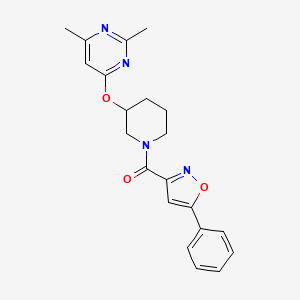
(3-((2,6-Dimethylpyrimidin-4-yl)oxy)piperidin-1-yl)(5-phenylisoxazol-3-yl)methanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(3-((2,6-Dimethylpyrimidin-4-yl)oxy)piperidin-1-yl)(5-phenylisoxazol-3-yl)methanone: is a synthetic organic compound with the molecular formula C21H22N4O3
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (3-((2,6-Dimethylpyrimidin-4-yl)oxy)piperidin-1-yl)(5-phenylisoxazol-3-yl)methanone typically involves multiple steps:
Formation of the Pyrimidine Moiety: The starting material, 2,6-dimethylpyrimidine, undergoes a nucleophilic substitution reaction with a suitable leaving group to introduce the piperidine ring.
Piperidine Ring Formation: The intermediate is then reacted with piperidine under controlled conditions to form the piperidin-1-yl derivative.
Isoxazole Ring Introduction: The final step involves the formation of the isoxazole ring through a cyclization reaction, often using hydroxylamine and a suitable aldehyde or ketone.
Industrial Production Methods
In an industrial setting, the production of this compound may involve:
Batch Processing: Utilizing large reactors to carry out the multi-step synthesis in a controlled environment.
Continuous Flow Chemistry: Employing continuous flow reactors to enhance reaction efficiency and scalability.
Purification: Techniques such as crystallization, distillation, and chromatography are used to purify the final product.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the piperidine ring, leading to the formation of N-oxides.
Reduction: Reduction reactions can target the isoxazole ring, potentially converting it to an isoxazoline derivative.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA).
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Alkyl halides, aryl halides under basic conditions.
Major Products
N-oxides: From oxidation reactions.
Isoxazoline Derivatives: From reduction reactions.
Functionalized Pyrimidines: From substitution reactions.
Applications De Recherche Scientifique
Chemistry
Catalysis: The compound can act as a ligand in metal-catalyzed reactions.
Organic Synthesis: Used as an intermediate in the synthesis of more complex molecules.
Biology
Enzyme Inhibition: Potential inhibitor of specific enzymes due to its structural complexity.
Receptor Binding Studies: Used in studies to understand receptor-ligand interactions.
Medicine
Drug Development: Investigated for its potential as a therapeutic agent in various diseases.
Pharmacokinetics: Studied for its absorption, distribution, metabolism, and excretion properties.
Industry
Material Science: Used in the development of new materials with specific properties.
Mécanisme D'action
The mechanism by which (3-((2,6-Dimethylpyrimidin-4-yl)oxy)piperidin-1-yl)(5-phenylisoxazol-3-yl)methanone exerts its effects involves:
Molecular Targets: Binding to specific enzymes or receptors, altering their activity.
Pathways Involved: Modulation of biochemical pathways, such as signal transduction or metabolic pathways.
Comparaison Avec Des Composés Similaires
Similar Compounds
(3-((2,6-Dimethylpyrimidin-4-yl)oxy)piperidin-1-yl)(quinoxalin-2-yl)methanone: Similar structure but with a quinoxaline ring instead of an isoxazole ring.
(3-((2,6-Dimethylpyrimidin-4-yl)oxy)piperidin-1-yl)(5-phenylisoxazol-3-yl)ethanone: Similar structure but with an ethanone group instead of a methanone group.
Uniqueness
Structural Complexity: The combination of pyrimidine, piperidine, and isoxazole rings in a single molecule.
This compound’s unique structure and reactivity make it a valuable subject of study in both academic and industrial research.
Propriétés
IUPAC Name |
[3-(2,6-dimethylpyrimidin-4-yl)oxypiperidin-1-yl]-(5-phenyl-1,2-oxazol-3-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22N4O3/c1-14-11-20(23-15(2)22-14)27-17-9-6-10-25(13-17)21(26)18-12-19(28-24-18)16-7-4-3-5-8-16/h3-5,7-8,11-12,17H,6,9-10,13H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VNPBOQKFWNSGBJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)C)OC2CCCN(C2)C(=O)C3=NOC(=C3)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
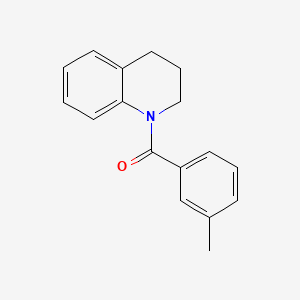
![3-[3-(Trifluoromethyl)benzenesulfonamido]propanoic acid](/img/structure/B2661413.png)
![5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyridin-3-amine](/img/structure/B2661414.png)
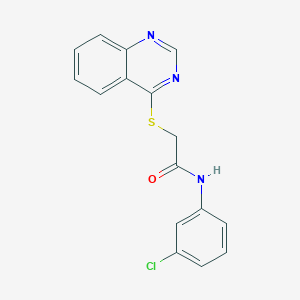
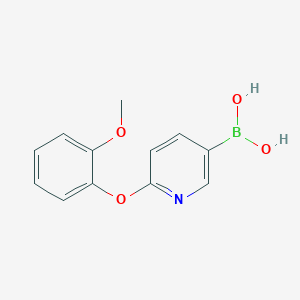
![N-(4-bromo-3-methylphenyl)-2-[(3-methoxy-1-methyl-1H-pyrazol-4-yl)formamido]acetamide](/img/structure/B2661418.png)
![{1-[(1R,2S)-2-aminocyclohexyl]-1H-1,2,3-triazol-4-yl}methanol dihydrochloride](/img/structure/B2661419.png)
![N-[1-(tert-butyl)-3-(4-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]-4-nitrobenzenesulfonamide](/img/structure/B2661422.png)
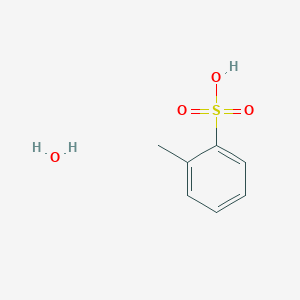
![1-(3-chlorophenyl)-4-(1-(2-morpholinoethyl)-1H-benzo[d]imidazol-2-yl)pyrrolidin-2-one](/img/structure/B2661427.png)
![(NZ)-N-[2-(4-bromophenyl)-1-pyridin-3-ylethylidene]hydroxylamine](/img/structure/B2661429.png)
![3-isopentyl-8-isopropyl-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2661430.png)
![2-(furan-2-yl)-N-[(furan-2-yl)methyl]-4-methyl-6-(methylsulfanyl)pyrimidine-5-carboxamide](/img/structure/B2661431.png)

